molecular formula C21H23NO7 B14234447 2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid CAS No. 625833-53-6

2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid

Cat. No.: B14234447
CAS No.: 625833-53-6
M. Wt: 401.4 g/mol
InChI Key: WSJXKYXLRWTTOJ-UHFFFAOYSA-N
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Description

2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two hydroxyphenyl groups attached to a pentanoyl-azanediyl backbone, making it a versatile molecule in various chemical reactions and applications.

Chemical Reactions Analysis

2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxyphenyl groups play a crucial role in binding to these targets, leading to various biochemical pathways being activated or inhibited. This compound’s ability to form stable complexes with other molecules is key to its mechanism of action .

Comparison with Similar Compounds

2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid can be compared with similar compounds such as:

The uniqueness of 2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

625833-53-6

Molecular Formula

C21H23NO7

Molecular Weight

401.4 g/mol

IUPAC Name

2-[4,4-bis(4-hydroxyphenyl)pentanoyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C21H23NO7/c1-21(14-2-6-16(23)7-3-14,15-4-8-17(24)9-5-15)11-10-18(25)22(12-19(26)27)13-20(28)29/h2-9,23-24H,10-13H2,1H3,(H,26,27)(H,28,29)

InChI Key

WSJXKYXLRWTTOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)N(CC(=O)O)CC(=O)O)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

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